molecular formula C11H9N3O2S B1404418 {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine CAS No. 1415719-68-4

{3-[(3-Nitropyridin-2-yl)thio]phenyl}amine

Cat. No.: B1404418
CAS No.: 1415719-68-4
M. Wt: 247.28 g/mol
InChI Key: INXMXWBPEWYKII-UHFFFAOYSA-N
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Description

{3-[(3-Nitropyridin-2-yl)thio]phenyl}amine is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a nitropyridine moiety attached to a phenylamine group via a thioether linkage. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine typically involves the reaction of 3-nitropyridine-2-thiol with a suitable phenylamine derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

{3-[(3-Nitropyridin-2-yl)thio]phenyl}amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as amino derivatives, sulfoxides, and sulfones .

Scientific Research Applications

{3-[(3-Nitropyridin-2-yl)thio]phenyl}amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioether linkage plays a crucial role in the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine
  • {3-[(3-Nitropyridin-2-yl)thio]phenyl}methanol
  • {3-[(3-Nitropyridin-2-yl)thio]phenyl}acetic acid

Uniqueness

This compound is unique due to its specific combination of a nitropyridine moiety and a phenylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(3-nitropyridin-2-yl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c12-8-3-1-4-9(7-8)17-11-10(14(15)16)5-2-6-13-11/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXMXWBPEWYKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=C(C=CC=N2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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